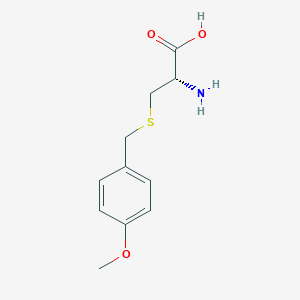

S-p-methoxybenzyl-D-cysteine

描述

S-4-Methoxybenzyl-D-cysteine

3,3',5'-triiodo-L-thyronine is a 3,3',5'-triiodothyronine. It is a tautomer of a 3,3',5'-triiodo-L-thyronine zwitterion.

A metabolite of THYROXINE, formed by the peripheral enzymatic monodeiodination of T4 at the 5 position of the inner ring of the iodothyronine nucleus.

作用机制

Target of Action

It’s known that this compound is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis, detoxification, and diverse metabolic pathways .

Mode of Action

The compound H-D-CYS(MOB)-OH contains a methoxybenzyl (MOB) protecting group. Protecting groups like MOB are used in chemistry to temporarily shield reactive sites in a molecule during a specific reaction sequence . In the case of H-D-CYS(MOB)-OH, the MOB group protects the thiol (-SH) group in the cysteine molecule during peptide synthesis . The MOB group can be removed (deprotected) under certain conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the reactive thiol group .

Biochemical Pathways

It also plays a role in the regulation of cellular redox status .

Result of Action

Given its structure, it’s plausible that it could be used in the synthesis of complex peptides and proteins, potentially influencing cellular functions depending on the nature of these larger molecules .

Action Environment

The action, efficacy, and stability of H-D-CYS(MOB)-OH are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive species. For instance, the deprotection of the MOB group is typically carried out under acidic conditions .

生物活性

S-p-methoxybenzyl-D-cysteine is a derivative of D-cysteine, which has garnered attention for its potential biological activities, particularly in the context of hydrogen sulfide (H₂S) production and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by the presence of a methoxybenzyl group attached to the sulfur atom of cysteine. This modification can influence its reactivity and biological interactions. The compound is involved in pathways that lead to the production of H₂S, a signaling molecule known for its cytoprotective properties.

Hydrogen Sulfide Production Pathway

Research indicates that this compound can participate in enzymatic pathways that convert D-cysteine into H₂S. This process involves enzymes such as 3-mercaptopyruvate sulfurtransferase (3MST) and D-amino acid oxidase (DAO), which facilitate the conversion of D-cysteine into 3-mercaptopyruvate, subsequently leading to H₂S production .

Neuroprotective Effects

Studies have shown that D-cysteine derivatives, including this compound, exhibit neuroprotective effects against oxidative stress. For instance, primary cultures of cerebellar neurons treated with D-cysteine demonstrated reduced cell death in response to oxidative stress induced by hydrogen peroxide. This protective effect is attributed to the increased production of H₂S, which acts as an antioxidant .

Antioxidant Properties

The antioxidant properties of this compound are significant in mitigating cellular damage caused by reactive oxygen species (ROS). The compound's ability to enhance H₂S levels contributes to its role as a cytoprotectant, particularly in neuronal tissues .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

- Neuroprotection in Cerebellar Neurons : A study demonstrated that administration of D-cysteine increased H₂S levels in cerebellar neurons, providing protection against oxidative stress. The levels of bound sulfane sulfur increased significantly after administration, indicating enhanced H₂S production .

- Kidney Ischemia-Reperfusion Injury : Research indicated that D-cysteine could attenuate ischemia-reperfusion injury in renal tissues more effectively than L-cysteine. This suggests a unique protective mechanism associated with D-cysteine derivatives like this compound .

Data Tables

科学研究应用

Overview

S-p-methoxybenzyl-D-cysteine is primarily utilized in the synthesis of peptides. Peptides are essential biomolecules involved in numerous physiological processes, and their synthesis allows researchers to investigate their structure, function, and therapeutic potential.

Advantages Over D-Cysteine

This compound offers several advantages compared to D-cysteine in peptide synthesis:

- Enhanced Solubility : The methoxybenzyl group improves solubility in various solvents, facilitating easier handling during synthesis.

- Stability : This modification increases the stability of the compound under physiological conditions, making it more suitable for biological applications.

Data Table: Comparison of Cysteine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| D-Cysteine | Natural amino acid | Directly involved in protein synthesis |

| L-Cysteine | Natural amino acid | More common in biological systems than D-form |

| S-Benzyl-Cysteine | Benzyl group instead of methoxy | Less soluble than methoxy derivative |

| S-Methyl-Cysteine | Methyl group on sulfur | Different reactivity profile |

| This compound | Methoxybenzyl group on sulfur | Enhanced solubility and stability for pharmaceuticals |

Neuroprotective Effects

Research indicates that D-cysteine exhibits neuroprotective properties through its conversion to hydrogen sulfide (H₂S), which serves as a signaling molecule and cytoprotectant. A study demonstrated that D-cysteine administration protects cerebellar neurons from oxidative stress and reduces ischemia-reperfusion injury in kidney tissues more effectively than L-cysteine .

Case Study: Spinocerebellar Ataxia Models

In a study involving spinocerebellar ataxia models, D-cysteine significantly improved dendritic growth in primary cultured Purkinje cells. Long-term treatment with D-cysteine also inhibited the progression of motor dysfunction in model mice . These findings suggest that this compound could have similar protective effects due to its structural similarities.

This compound interacts with various biological molecules, potentially modulating biochemical pathways. Its unique structure allows it to engage effectively with proteins and enzymes involved in critical cellular processes.

Case Study: Hydrogen Sulfide Production

A novel biosynthetic pathway for H₂S production from D-cysteine was identified, which operates predominantly in the cerebellum and kidney. This pathway's discovery opens avenues for therapeutic applications targeting specific tissues using this compound .

Research Opportunities

The unique properties of this compound suggest several future research opportunities:

- Drug Development : Investigating its potential as a therapeutic agent for neurodegenerative diseases.

- Material Science : Exploring its applications in developing novel materials due to its chemical reactivity.

- Agricultural Applications : Researching its role in enhancing plant growth or resistance to stressors.

化学反应分析

Deprotection of the p-Methoxybenzyl (Mob) Group

The Mob group is cleaved under acidic conditions or via electrophilic aromatic substitution.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

- Reagents : TFA with scavengers (e.g., thioanisole, DTNP)

- Conditions :

- Outcome :

Table 1 : Deprotection Methods for Cys(Mob)

Oxidation to Disulfide Bonds

After deprotection, the free thiol undergoes oxidation to form disulfide bridges, critical in peptide folding.

Air Oxidation

Iodine Oxidation

Table 2 : Oxidation Methods Post-Deprotection

| Method | Reagents | Time | Yield (%) | Side Reactions |

|---|---|---|---|---|

| Air oxidation | 0.1 M NH₄HCO₃ | 24–48 hr | 70–90 | None |

| Iodine | 0.06 M I₂ in MeOH | 5 min | >95 | Met/Trp oxidation |

| DMSO | 10% DMSO in TFA | 1–2 hr | 80–85 | None |

Sulfenylation and Bioconjugation

Cys(Mob) derivatives participate in sulfoxide-mediated bioconjugation:

- Reaction : Sulfoxide intermediates (Cys(Mob)-sulfoxide) react with tryptophan under acidic conditions, forming Cys-Trp crosslinks .

- Utility : Protein labeling and peptide heterodimerization .

Stability and Side Reactions

属性

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427157 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-34-9 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。